Cas no 14858-07-2 ((5R,10R,13R)-17-(5,6-Dimethylhept-3-en-2-yl)-3,5-dihydroxy-10,13-dimethyl-2,3,4,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-6-one)

(5R,10R,13R)-17-(5,6-Dimethylhept-3-en-2-yl)-3,5-dihydroxy-10,13-dimethyl-2,3,4,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-6-one structure
14858-07-2 structure
Product Name:(5R,10R,13R)-17-(5,6-Dimethylhept-3-en-2-yl)-3,5-dihydroxy-10,13-dimethyl-2,3,4,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-6-one
Numero CAS:14858-07-2
MF:C28H44O3
MW:428.647169113159
CID:98030
PubChem ID:71307325
Update Time:2025-04-18

(5R,10R,13R)-17-(5,6-Dimethylhept-3-en-2-yl)-3,5-dihydroxy-10,13-dimethyl-2,3,4,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-6-one Proprietà chimiche e fisiche

Nomi e identificatori

    • 3,5-Dihydroxyergosta-7,22-dien-6-one
    • Ergosta-7,22-dien-6-one,3,5-dihydroxy-, (3b,5a,22E)-
    • (22E,24R)-3b,5a-Dihydroxyergosta-7,22-dien-6-one
    • 3b,5a-Dihydroxy-(22E)-ergosta-7,22-dien-6-one
    • 3b,5a-Dihydroxy(22E,24R)-ergosta-7,22-dien-6-one
    • 5a-Ergosta-7,22-dien-6-one, 3b,5-dihydroxy- (8CI)
    • 5a-Ergosta-7,22-diene-3b,5a-diol-6-one
    • 5alpha-Ergosta-7,22-diene-3beta,5beta-diol-6-one
    • 6-Dehydrocerevisterol
    • [ "" ]
    • (22E,24R)-3beta,5alpha-dihydroxyergosta-7,22-dien-6-one
    • 3β,5α-Dihydroxyergosta-7,22-dien-6-one
    • (5R,10R,13R)-17-(5,6-Dimethylhept-3-en-2-yl)-3,5-dihydroxy-10,13-dimethyl-2,3,4,9,11,12,14,15,16,17-
    • (9S,10R,13R,14R,17R)-17-[(E,2R,5R)-5,6-dimethylhept-3-en-2-yl]-3,5-dihydroxy-10,13-dimethyl-2,3,4,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-6-one
    • Ergosta-7,22-dien-6-one,3,5-dihydroxy-,(3b,5a,22e)-
    • CHEBI:183561
    • 14858-07-2
    • 3??,5??-Dihydroxyergosta-7,22-dien-6-one
    • DTXSID101237221
    • Q27138677
    • 3beta,5alpha-dihydroxy-(22e,24r)-ergosta-7,22-dien-6-one
    • CHEBI:70336
    • 3beta,5alpha-Dihydroxy(22E,24R)-ergosta-7,22-dien-6-one
    • FS-10395
    • AKOS040762528
    • Ergosta-7,22-dien-6-one, 3,5-dihydroxy-, (3beta,5alpha,22E)-
    • (3S,5R,9S,10R,13R,14R,17R)-17-[(E,2R,5R)-5,6-dimethylhept-3-en-2-yl]-3,5-dihydroxy-10,13-dimethyl-2,3,4,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-6-one
    • (3beta,5alpha,22E)-3,5-dihydroxyergosta-7,22-dien-6-one
    • CHEMBL4751516
    • (5R,10R,13R)-17-(5,6-Dimethylhept-3-en-2-yl)-3,5-dihydroxy-10,13-dimethyl-2,3,4,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-6-one
    • Inchi: 1S/C28H44O3/c1-17(2)18(3)7-8-19(4)22-9-10-23-21-15-25(30)28(31)16-20(29)11-14-27(28,6)24(21)12-13-26(22,23)5/h7-8,15,17-20,22-24,29,31H,9-14,16H2,1-6H3/b8-7+/t18-,19+,20?,22+,23-,24-,26+,27+,28?/m0/s1
    • Chiave InChI: KAIVGEVOBNIWLR-NSMOMACISA-N
    • Sorrisi: OC12C(C=C3[C@H](CC[C@]4(C)[C@@H]([C@@H](/C=C/[C@H](C)C(C)C)C)CC[C@H]43)[C@@]1(C)CCC(C2)O)=O

Proprietà calcolate

  • Massa esatta: 428.32900
  • Massa monoisotopica: 428.32904526g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 2
  • Conta accettatore di obbligazioni idrogeno: 3
  • Conta atomi pesanti: 31
  • Conta legami ruotabili: 4
  • Complessità: 781
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 7
  • Conta stereocentri atomici non definiti: 2
  • Conto stereocentrico definito delle obbligazioni: 1
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 5.9
  • Superficie polare topologica: 57.5

Proprietà sperimentali

  • Colore/forma: Powder
  • Densità: 1.1±0.1 g/cm3
  • Punto di ebollizione: 550.6±50.0 °C at 760 mmHg
  • Punto di infiammabilità: 300.8±26.6 °C
  • PSA: 57.53000
  • LogP: 5.70460
  • Pressione di vapore: 0.0±3.4 mmHg at 25°C

(5R,10R,13R)-17-(5,6-Dimethylhept-3-en-2-yl)-3,5-dihydroxy-10,13-dimethyl-2,3,4,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-6-one Informazioni sulla sicurezza

(5R,10R,13R)-17-(5,6-Dimethylhept-3-en-2-yl)-3,5-dihydroxy-10,13-dimethyl-2,3,4,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-6-one Prezzodi più >>

Categorie correlate No. Product Name Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
TargetMol Chemicals
TN5287-5 mg
3β,5α-Dihydroxyergosta-7,22-dien-6-one
14858-07-2 98%
5mg
¥ 3,330 2023-07-11
TargetMol Chemicals
TN5287-1 mL * 10 mM (in DMSO)
3β,5α-Dihydroxyergosta-7,22-dien-6-one
14858-07-2 98%
1 mL * 10 mM (in DMSO)
¥ 3430 2023-09-15
TargetMol Chemicals
TN5287-5mg
3β,5α-Dihydroxyergosta-7,22-dien-6-one
14858-07-2
5mg
¥ 3330 2024-07-20
A2B Chem LLC
AA73719-5mg
Ergosta-7,22-dien-6-one, 3,5-dihydroxy-, (3β,5α,22E)-
14858-07-2 97.0%
5mg
$594.00 2024-04-20
TargetMol Chemicals
TN5287-1 ml * 10 mm
3β,5α-Dihydroxyergosta-7,22-dien-6-one
14858-07-2
1 ml * 10 mm
¥ 3430 2024-07-20
TargetMol Chemicals
TN5287-5mg
3β,5α-Dihydroxyergosta-7,22-dien-6-one
14858-07-2
5mg
¥ 3330 2024-07-24
TargetMol Chemicals
TN5287-1 ml * 10 mm
3β,5α-Dihydroxyergosta-7,22-dien-6-one
14858-07-2
1 ml * 10 mm
¥ 3430 2024-07-24

14858-07-2 ((5R,10R,13R)-17-(5,6-Dimethylhept-3-en-2-yl)-3,5-dihydroxy-10,13-dimethyl-2,3,4,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-6-one) Prodotti correlati

Fornitori consigliati
Shanghai Hongxiang Biomedical Technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shanghai Hongxiang Biomedical Technology Co., Ltd.
HANGZHOU BAIS CHEMICAL TECHNOLOGY CO., LTD.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
HANGZHOU BAIS CHEMICAL TECHNOLOGY CO., LTD.
Henan Dongyan Pharmaceutical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Henan Dongyan Pharmaceutical Co., Ltd
SHOCHEM(SHANGHAI) CO.,lTD
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
SHOCHEM(SHANGHAI) CO.,lTD
Hangzhou Cedareal Technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Hangzhou Cedareal Technology Co., Ltd.